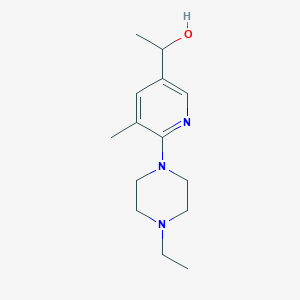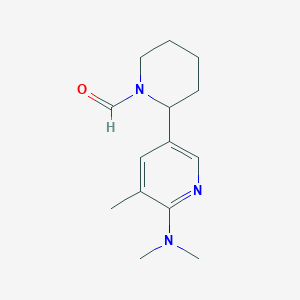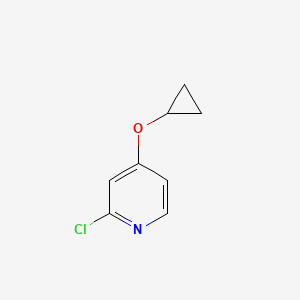
tert-Butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting a suitable amine with a carbonyl compound under reductive amination conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidine derivative.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the pyridine-pyrrolidine intermediate with a suitable diamine under cyclization conditions.
tert-Butoxycarbonyl Protection: The final step involves the protection of the amine groups with tert-butoxycarbonyl (Boc) groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.
Reduction: Reduction reactions can be performed on the pyridine ring to yield dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated pyridine derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of various functional groups like alkyl, aryl, or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Medicine
Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with specific molecular targets.
Antimicrobial Agents: Explored for its antimicrobial activity against various pathogens.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection.
Mécanisme D'action
The mechanism of action of tert-Butyl4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
tert-Butyl4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is unique due to its combination of three distinct ring systems (piperazine, pyridine, and pyrrolidine) and the presence of tert-butoxycarbonyl protection groups
Propriétés
Formule moléculaire |
C23H36N4O4 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
tert-butyl 4-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H36N4O4/c1-22(2,3)30-20(28)26-15-13-25(14-16-26)19-17(9-7-11-24-19)18-10-8-12-27(18)21(29)31-23(4,5)6/h7,9,11,18H,8,10,12-16H2,1-6H3 |
Clé InChI |
ODENUPOWHZMJSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)
![4-(2-Chlorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806918.png)






